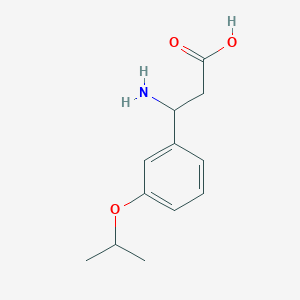

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Description

3-Amino-3-(3-isopropoxyphenyl)propanoic acid (CAS 745775-31-9) is a β-amino acid derivative with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol. Its structure features a propanoic acid backbone substituted with an amino group and a 3-isopropoxyphenyl moiety at the β-position. Key physicochemical properties include:

Properties

IUPAC Name |

3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYQZDUNSWFSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629526 | |

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745775-31-9 | |

| Record name | 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes

General Overview

The synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid typically involves a multi-step process, which can be categorized into the following stages:

Detailed Synthetic Procedures

Formation of the Propanoic Acid Backbone

The initial step usually involves the condensation of appropriate aldehydes with malonic acid derivatives or similar compounds. This reaction is often catalyzed by ammonium acetate under reflux conditions.

$$

\text{Aldehyde} + \text{Malonic Acid} \xrightarrow{\text{Reflux}} \text{Intermediate}

$$

This intermediate is further processed to yield the propanoic acid structure.

Introduction of the Isopropoxy Group

The next step involves the alkylation of the phenolic compound with isopropyl alcohol or isopropyl halides in the presence of a base, such as sodium hydride or potassium carbonate.

$$

\text{Phenol} + \text{Isopropyl Halide} \xrightarrow{\text{Base}} \text{Isopropoxyphenyl}

$$

Amine Functionalization

The final step involves the introduction of the amino group to form this compound. This can be achieved through reductive amination or by using a suitable amine source in a coupling reaction.

$$

\text{Intermediate} + \text{Amine} \xrightarrow{\text{Catalyst}} \text{Final Product}

$$

Optimization Parameters

Reaction Conditions

The optimization of reaction conditions is crucial for maximizing yield and purity:

Temperature: Typically maintained at reflux temperatures (around 80-120°C) depending on the specific reagents used.

Solvent Selection: Common solvents include ethanol, methanol, and dimethylformamide, chosen based on their ability to dissolve reactants and facilitate reactions.

Yield and Purity Assessment

Yield percentages can vary significantly based on the method employed:

| Method | Yield (%) | Comments |

|---|---|---|

| Reflux with Ammonium Acetate | 60-80 | Commonly used for initial condensation |

| Alkylation | 70-90 | Dependent on base and alkylating agent |

| Reductive Amination | 50-75 | Catalyst choice affects final yield |

Industrial Production Methods

In industrial settings, the synthesis of this compound may utilize continuous flow reactors to enhance efficiency and scalability. Techniques such as:

Crystallization: Employed for purification post-synthesis.

Chromatography: Used to separate products from unreacted materials and by-products.

These methods ensure high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The isopropoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-nitro-3-(3-isopropoxyphenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(3-isopropoxyphenyl)propanol.

Substitution: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.

Scientific Research Applications

Neuroscience Research

Neurotransmitter Modulation

This compound is recognized for its potential to modulate neurotransmitter systems, particularly in the context of synaptic transmission. Studies have indicated that it can influence the activity of neurotransmitters such as dopamine and serotonin, making it a valuable tool for exploring the underlying mechanisms of neuropharmacology. For example, research has shown that derivatives of this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.

Drug Development

Therapeutic Agent Exploration

The structural characteristics of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid allow researchers to investigate new therapeutic agents targeting mental health disorders such as depression and anxiety. Its ability to cross the blood-brain barrier enhances its potential as a candidate for central nervous system drugs. A notable case study involved the synthesis of derivatives that exhibited significant antidepressant-like effects in animal models, suggesting pathways for future clinical applications.

Biochemical Studies

Amino Acid Metabolism and Protein Synthesis

In biochemical research, this compound serves as an important reagent in assays designed to study amino acid metabolism and protein synthesis. Its role in metabolic pathways has implications for developing nutritional supplements and understanding metabolic disorders. For instance, experiments have demonstrated that it can influence the synthesis rates of specific proteins in cultured cells, providing insights into cellular metabolism.

Analytical Chemistry

Quantification of Amino Acids

In analytical chemistry, this compound is utilized in various methods to quantify amino acids in biological samples. Its application enhances the accuracy of nutritional assessments and clinical evaluations. A study highlighted its use in high-performance liquid chromatography (HPLC) methods to accurately measure amino acid concentrations in plasma samples from patients with metabolic disorders.

Data Table: Summary of Applications

| Application Area | Description | Case Study/Research Findings |

|---|---|---|

| Neuroscience | Modulates neurotransmitter systems; affects synaptic transmission | Enhances synaptic plasticity linked to learning and memory |

| Drug Development | Investigates therapeutic agents for depression and anxiety | Derivatives showed significant antidepressant-like effects |

| Biochemical Studies | Assays for amino acid metabolism and protein synthesis | Influences protein synthesis rates in cultured cells |

| Analytical Chemistry | Quantifies amino acids in biological samples | Used in HPLC for accurate measurement in metabolic disorders |

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-amino-3-(3-isopropoxyphenyl)propanoic acid with analogs differing in substituent type, position, or electronic effects:

*Predicted based on substituent electronic effects.

Key Observations:

- Substituent Position : The meta (3-) position of the isopropoxy group in the target compound contrasts with para (4-) substituents in analogs (e.g., 4-isopropyl or 4-hydroxy). This positional difference impacts steric interactions and electronic distribution.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) lower pKa values compared to the isopropoxy group (electron-donating). For example, the nitro-substituted analog (CAS 5678-48-8) has a predicted pKa <3.70 .

- Solubility : Bulkier substituents like isopropoxy reduce water solubility compared to smaller groups (e.g., methoxy) or polar groups (e.g., hydroxyl) .

Pharmacological and Toxicological Comparisons

- Neurotoxic Analogs: 2-Amino-3-(methylamino)-propanoic acid (BMAA, CAS 16328-55-9) shares structural similarities as a β-amino acid but contains a methylamino group.

- Stereochemical Variants: Enantiomers like (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid (CAS 1270210-02-0) highlight the role of chirality in biological activity. The target compound’s stereochemistry remains unspecified in available data .

Biological Activity

3-Amino-3-(3-isopropoxyphenyl)propanoic acid, also referred to as 3-(4-isopropoxyphenyl)-beta-alanine, is an amino acid derivative notable for its potential biological activities, particularly in the field of neuropharmacology. This compound, with a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol, exhibits structural characteristics that may confer significant pharmacological properties.

Chemical Structure and Properties

The compound's structure includes an isopropoxy group attached to a phenyl ring, which influences its reactivity and stability. This unique configuration allows it to serve as a versatile building block in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Synonyms | 3-ammonio-3-(4-isopropoxyphenyl)propanoate |

Biological Activity

Research indicates that this compound exhibits neuropharmacological properties, potentially acting as both an agonist and antagonist at various neurotransmitter receptors. The following points summarize its biological activity:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter release and receptor activity, impacting conditions such as anxiety and depression.

- Binding Affinity : Interaction studies have indicated that it may exhibit binding affinity to neurotransmitter receptors, thereby influencing synaptic transmission.

- Potential Therapeutic Effects : The compound's unique structure allows for the development of drugs targeting neurological disorders by modulating receptor activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Here are some notable findings:

- Neuroscience Research : Similar compounds have been utilized in neuroscience research to study their roles in synaptic transmission and plasticity. For example, derivatives have shown promise in developing medications for neurological conditions .

- Pharmaceutical Applications : Investigations into drug formulations incorporating this compound suggest potential improvements in efficacy and reduced side effects for pain management therapies .

- Cytotoxicity Studies : Related compounds have been evaluated for their cytotoxic effects on cancer cell lines, revealing varying levels of activity that could inform further therapeutic development .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and cellular signaling processes.

- Gene Expression Modulation : By altering gene expression patterns through its interactions with transcription factors, the compound can affect cellular functions such as proliferation and apoptosis.

Q & A

Q. What are the common synthetic routes for 3-Amino-3-(3-isopropoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves enantioselective methods using chiral catalysts or resolving agents to control stereochemistry. Key steps include:

- Acylation/alkylation of a phenylpropanoid precursor, followed by nitration/reduction or introduction of the amino group via Strecker synthesis .

- Protection-deprotection strategies (e.g., tert-butoxycarbonyl (Boc) or benzyl groups) to prevent side reactions during functional group transformations .

- Reaction optimization : Adjusting solvent polarity (e.g., DMF for nucleophilic substitution), temperature (low temps for stereochemical control), and catalysts (e.g., Pd/C for hydrogenation) to improve yield and purity.

Analytical validation : Use HPLC with chiral columns or NMR to confirm enantiomeric purity (>98%) and structural integrity .

Q. How is the compound characterized to validate its structural and chiral purity?

- Spectroscopic techniques :

- Chiral analysis : Chiral HPLC or capillary electrophoresis using polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers .

Q. What in vitro assays are used to screen its biological activity?

- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to test inhibition of proteases or kinases, with IC values calculated .

- Receptor binding : Radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for G-protein-coupled receptors .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to determine EC .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis, and what analytical methods detect trace impurities?

- Asymmetric catalysis : Use of Evans oxazolidinones or Jacobsen epoxidation catalysts to enforce stereochemistry .

- Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) to racemize undesired enantiomers during synthesis .

- Trace impurity detection : LC-MS/MS with MRM (multiple reaction monitoring) identifies impurities at <0.1% levels. X-ray crystallography resolves ambiguous stereochemistry .

Q. How do researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values)?

- Standardized assay conditions : Control variables like buffer pH, ion strength, and incubation time across studies .

- Structural-activity relationships (SAR) : Compare analogs (e.g., nitro- vs. methoxy-substituted phenyl derivatives) to identify critical functional groups .

- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in binding affinities due to protein conformational states .

Q. What strategies are employed to study its metabolic stability and metabolite identification?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotope labeling : -labeled compound tracks metabolic pathways in vivo .

- Computational prediction : Tools like ADMET Predictor^® model bioavailability and potential toxic metabolites .

Q. How is the compound’s solubility and formulation optimized for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.